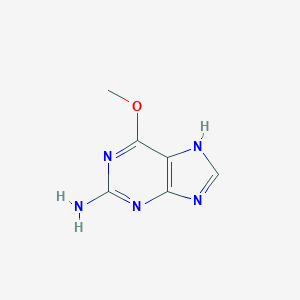
rac 5-Carboxy Tolterodine
Overview
Description
Racemic 5-carboxy tolterodine is a metabolite of tolterodine, a muscarinic acetylcholine receptor antagonist. It is known for its ability to block the action of acetylcholine, leading to muscle relaxation . This compound is primarily used in the treatment of overactive bladder conditions.
Mechanism of Action
Target of Action
Rac 5-Carboxy Tolterodine is an inactive metabolite of the muscarinic acetylcholine receptor antagonist tolterodine . The primary target of this compound is the muscarinic acetylcholine receptor . These receptors play a crucial role in the nervous system, mediating several physiological functions, including neuronal excitability, heart rate, and smooth muscle contraction .
Mode of Action
As an antagonist, Tolterodine and its metabolites, including this compound, work by blocking the action of acetylcholine on muscarinic receptors . This blocking action inhibits the parasympathetic nerve impulses, leading to muscle relaxation .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the cholinergic pathway . This pathway is responsible for the transmission of nerve impulses in certain parts of the nervous system. By blocking the muscarinic acetylcholine receptors, the compound interferes with the transmission of these impulses, leading to a decrease in muscle contractions .
Result of Action
The primary result of the action of this compound is muscle relaxation . By blocking the action of acetylcholine on muscarinic receptors, it reduces muscle contractions. This can be particularly beneficial in conditions like overactive bladder, where reducing muscle contractions can alleviate symptoms .
Biochemical Analysis
Cellular Effects
It is known to be an inactive metabolite of tolterodine , which suggests that it may not have significant direct effects on cells.
Dosage Effects in Animal Models
Tolterodine, the parent compound, has been shown to significantly increase bladder capacity with a minimum effective dose of 0.1 mg/kg in rhesus monkeys .
Metabolic Pathways
“rac 5-Carboxy Tolterodine” is formed from tolterodine via a 5-hydroxymethyl tolterodine intermediate
Preparation Methods
Synthetic Routes and Reaction Conditions
Racemic 5-carboxy tolterodine can be synthesized through the oxidation of tolterodine. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of racemic 5-carboxy tolterodine involves large-scale oxidation processes. The use of continuous flow reactors allows for better control over reaction conditions and improved safety. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Racemic 5-carboxy tolterodine undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Racemic 5-carboxy tolterodine has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of muscarinic acetylcholine receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving muscarinic receptors.
Medicine: Studied for its potential therapeutic effects in treating overactive bladder and other related conditions.
Industry: Utilized in the development of new pharmaceuticals targeting muscarinic receptors
Comparison with Similar Compounds
Similar Compounds
Tolterodine: The parent compound, also a muscarinic receptor antagonist.
5-Hydroxymethyl tolterodine: An active metabolite of tolterodine with similar pharmacological properties.
Oxybutynin: Another muscarinic receptor antagonist used in the treatment of overactive bladder.
Uniqueness
Racemic 5-carboxy tolterodine is unique due to its specific metabolic pathway and its role as an inactive metabolite of tolterodine. Unlike its parent compound and other similar compounds, it does not exhibit significant pharmacological activity but is valuable in research for understanding the metabolism and action of muscarinic receptor antagonists .
Properties
IUPAC Name |
3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNTJFTBRPQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435500 | |
| Record name | rac 5-Carboxy Tolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076199-77-3 | |
| Record name | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rac 5-Carboxy Tolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[R-(R*,S*)]-3-[3-[3-[Bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B23540.png)

![N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide](/img/structure/B23545.png)











